molecular formula C17H19NO3S B11118902 Methyl 2-[(2,2-dimethylpropanoyl)amino]-4-phenylthiophene-3-carboxylate

Methyl 2-[(2,2-dimethylpropanoyl)amino]-4-phenylthiophene-3-carboxylate

Cat. No.: B11118902
M. Wt: 317.4 g/mol
InChI Key: KKXGXHWAOGZSHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 2-(2,2-DIMETHYLPROPANAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a phenyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(2,2-DIMETHYLPROPANAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting with the preparation of the thiophene ring. The thiophene ring can be synthesized through a series of reactions involving sulfur and a suitable diene. The phenyl group is then introduced through a Friedel-Crafts acylation reaction. The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-(2,2-DIMETHYLPROPANAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the ester can be reduced to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

METHYL 2-(2,2-DIMETHYLPROPANAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of METHYL 2-(2,2-DIMETHYLPROPANAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 2-(2,2-DIMETHYLPROPANAMIDO)-4-METHYLTHIOPHENE-3-CARBOXYLATE
  • METHYL 2-(2,2-DIMETHYLPROPANAMIDO)-4-ETHYLTHIOPHENE-3-CARBOXYLATE
  • METHYL 2-(2,2-DIMETHYLPROPANAMIDO)-4-PHENYLTHIOPHENE-2-CARBOXYLATE

Uniqueness

METHYL 2-(2,2-DIMETHYLPROPANAMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of a thiophene ring, phenyl group, and carboxylate ester makes it a versatile compound for various applications.

Properties

Molecular Formula

C17H19NO3S

Molecular Weight

317.4 g/mol

IUPAC Name

methyl 2-(2,2-dimethylpropanoylamino)-4-phenylthiophene-3-carboxylate

InChI

InChI=1S/C17H19NO3S/c1-17(2,3)16(20)18-14-13(15(19)21-4)12(10-22-14)11-8-6-5-7-9-11/h5-10H,1-4H3,(H,18,20)

InChI Key

KKXGXHWAOGZSHC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C(=CS1)C2=CC=CC=C2)C(=O)OC

Origin of Product

United States

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